2-chloro-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-6-fluorobenzamide
Overview
Description
2-chloro-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-6-fluorobenzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including chloro, fluoro, and benzamide, contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of F2823-0544 is Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. CDK2, in complex with cyclin A or E, plays a pivotal role in the transition from the G1 phase to the S phase of the cell cycle, facilitating DNA replication and cell division .
Mode of Action
F2823-0544 acts as a potent inhibitor of CDK2. By binding to the ATP-binding site of CDK2, the compound prevents the phosphorylation of downstream substrates necessary for cell cycle progression. This inhibition leads to cell cycle arrest at the G1/S transition, thereby halting cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by F2823-0544 affects several biochemical pathways:
- DNA Damage Response : Inhibition of CDK2 can enhance the DNA damage response, as cells are unable to progress through the cell cycle to repair DNA .
Pharmacokinetics
The pharmacokinetic profile of F2823-0544 includes:
Result of Action
At the molecular level, F2823-0544’s inhibition of CDK2 leads to reduced phosphorylation of key proteins involved in cell cycle progression. This results in cell cycle arrest and, in some cases, apoptosis. At the cellular level, the compound effectively reduces the proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biochemical entities can influence the efficacy and stability of F2823-0544. For instance:
- Biochemical Interactions : The presence of other drugs or biomolecules can impact the binding affinity and inhibitory action of F2823-0544 .
: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. 2022.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-6-fluorobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents such as thionyl chloride or fluorinating agents like N-fluorobenzenesulfonimide (NFSI) can be employed.
Coupling with benzamide: The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine intermediate with 6-fluorobenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange reactions using nucleophiles like sodium iodide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-chloro-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-6-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Benzamide derivatives: Compounds with benzamide functional groups that have diverse pharmacological properties.
Uniqueness
2-chloro-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-6-fluorobenzamide is unique due to the combination of its chloro, fluoro, and benzamide substituents, which contribute to its distinct chemical properties and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-6-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2FN5O2/c19-10-3-1-4-11(7-10)26-16-12(8-23-26)18(28)25(9-22-16)24-17(27)15-13(20)5-2-6-14(15)21/h1-9H,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGBYXLWXMYEQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC=C4Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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